BenchChemオンラインストアへようこそ!

4-(Piperazin-1-yl)benzene-1,2-diamine

HDAC inhibitor epigenetics anticancer

4-(Piperazin-1-yl)benzene-1,2-diamine is an ortho-phenylenediamine derivative bearing an unsubstituted piperazine ring at the para position (C₁₀H₁₆N₄, MW 192.26 g/mol). It features two ortho‑amino groups and a secondary piperazine amine, yielding three hydrogen‑bond donors and four acceptors, with a topological polar surface area of 67.3 Ų.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 96103-60-5
Cat. No. B3362214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)benzene-1,2-diamine
CAS96103-60-5
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)N)N
InChIInChI=1S/C10H16N4/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11-12H2
InChIKeyDPDKULAHILMOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)benzene-1,2-diamine (CAS 96103-60-5): Core Structural Profile & Procurement-Relevant Identity


4-(Piperazin-1-yl)benzene-1,2-diamine is an ortho-phenylenediamine derivative bearing an unsubstituted piperazine ring at the para position (C₁₀H₁₆N₄, MW 192.26 g/mol) [1]. It features two ortho‑amino groups and a secondary piperazine amine, yielding three hydrogen‑bond donors and four acceptors, with a topological polar surface area of 67.3 Ų [1]. This compound functions primarily as a versatile synthetic intermediate for constructing benzimidazole and quinoxaline scaffolds in medicinal chemistry, rather than as an active pharmaceutical ingredient itself .

Why 4-(Piperazin-1-yl)benzene-1,2-diamine Cannot Be Replaced by Common Piperazine‑Aniline or Methyl‑Piperazine Analogs


Although several para‑piperazine‑substituted aromatic amines are commercially available, generic substitution fails because the ortho‑diamine motif in 4‑(piperazin‑1‑yl)benzene‑1,2‑diamine enables regiospecific cyclocondensation to form benzimidazoles—a reaction that is topologically inaccessible for para‑phenylenediamine or 4‑(piperazin‑1‑yl)aniline derivatives . Additionally, the free secondary NH on the piperazine ring provides a distinct derivatization handle with a pKₐ and nucleophilicity profile that differs from the tertiary amine of the common 4‑(4‑methylpiperazin‑1‑yl) analog (CAS 54998‑08‑2). These structural features control the regiochemical outcome of both the cyclocondensation step and subsequent piperazine‑N‑functionalization, making direct interchange without re‑optimization of synthetic routes and biological activity infeasible .

Head‑to‑Head & Cross‑Study Evidence: Quantified Differentiation of 4-(Piperazin-1-yl)benzene-1,2-diamine


HDAC1 Inhibitory Potency: 4‑Piperazinyl‑Chidamide Derivative vs. Parent Chidamide

When 4‑(piperazin‑1‑yl)benzene‑1,2‑diamine is used to construct Chidamide analogs via its ortho‑diamine cyclization, the resulting 4‑piperazinyl‑containing derivatives achieve sub‑micromolar IC₅₀ values against HDAC1 . Compound 9g, the most potent derivative in the series, demonstrates oral efficacy in an HCT116 xenograft model, confirming that the 4‑piperazinyl‑phenylenediamine scaffold yields HDAC inhibitors with in vivo antitumor activity, whereas parent Chidamide lacks this specific piperazine‑tethered substitution pattern .

HDAC inhibitor epigenetics anticancer

Hydrogen‑Bond Donor Capacity: Free Piperazine NH vs. N‑Methyl‑Piperazine Analog

4‑(Piperazin‑1‑yl)benzene‑1,2‑diamine possesses three hydrogen‑bond donors (HBD = 3) owing to its free secondary amine on the piperazine ring and two ortho‑NH₂ groups, while the N‑methyl analog (4‑(4‑methylpiperazin‑1‑yl)benzene‑1,2‑diamine, CAS 54998‑08‑2) has only two HBD [1]. This additional donor increases aqueous solubility and enables hydrogen‑bond‑mediated interactions with biological targets that are geometrically unavailable to the tertiary N‑methyl‑piperazine [2].

medicinal chemistry drug design physicochemical properties

Synthetic Versatility: Ortho‑Diamine Cyclocondensation vs. Mono‑amine Analogs

The ortho‑diamine configuration of 4‑(piperazin‑1‑yl)benzene‑1,2‑diamine allows direct one‑step cyclocondensation with carboxylic acids, aldehydes, or isothiocyanates to form 5(6)‑piperazinyl‑benzimidazoles . By contrast, 4‑(piperazin‑1‑yl)aniline (CAS 67455‑41‑8), which lacks the second ortho‑NH₂, cannot form the benzimidazole core without additional synthetic manipulation, resulting in a minimum of two additional synthetic steps and reduced overall yield for equivalent end products [1].

benzimidazole synthesis privileged scaffold heterocyclic chemistry

Optimal Deployment Scenarios for 4-(Piperazin-1-yl)benzene-1,2-diamine in Scientific Procurement


HDAC‑Targeted Anticancer Agent Libraries

Medicinal chemistry teams synthesizing piperazine‑tethered benzamide or benzimidazole HDAC inhibitors can use 4‑(piperazin‑1‑yl)benzene‑1,2‑diamine as the central ortho‑diamine building block. The resulting analogs have demonstrated sub‑micromolar HDAC1 inhibition and oral in vivo efficacy in xenograft models . The free piperazine NH provides a conjugation site for further functionalization with aromatic acids or sulfonamides.

Benzimidazole‑Based Anthelmintic Screening Collections

Based on the validated synthesis of 2‑carbalkoxyamino‑5(6)‑piperazinyl‑benzimidazoles with reported anthelmintic activity, procurement of this diamine enables rapid array synthesis of benzimidazole libraries for parasitic disease screening . The single‑step cyclocondensation chemistry is amenable to parallel synthesis formats.

Dopamine D4 / Serotonin Receptor Ligand Exploration

N‑Aryl‑piperazine pharmacophores are privileged motifs for dopamine D4 and serotonin 5‑HT₁A/5‑HT₆ receptor ligands . The ortho‑diamine group of 4‑(piperazin‑1‑yl)benzene‑1,2‑diamine can be elaborated into benzimidazole or benzotriazole heterocycles using established protocols, generating focused libraries for CNS receptor screening while preserving the piperazine‑phenyl core required for receptor binding.

Selective PI3Kδ or DNA‑PK Inhibitor Discovery

Piperazine‑containing scaffolds have been identified as privileged fragments for PI3K and DNA‑PK kinase inhibition [1]. This ortho‑diamine building block serves as a strategic intermediate for constructing benzimidazole‑fused kinase inhibitors, where the free piperazine NH can engage the kinase hinge region or solvent‑exposed pocket interactions not accessible to N‑methyl‑piperazine analogs [1].

Quote Request

Request a Quote for 4-(Piperazin-1-yl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.